molecular formula C8H14O2 B13462789 2-ethyl-2-methyldihydro-2H-pyran-4(3H)-one CAS No. 13606-58-1

2-ethyl-2-methyldihydro-2H-pyran-4(3H)-one

Cat. No.: B13462789
CAS No.: 13606-58-1
M. Wt: 142.20 g/mol
InChI Key: WQZUIVSRYFAMPV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-methyloxan-4-one can be achieved through several methods. One common approach involves the cyclization of 2-ethyl-2-methyl-1,4-butanediol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-ethyl-2-methyloxan-4-one may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the recovery and recycling of catalysts to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyloxan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atom in the ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Ethyl-2-methyloxan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model compound for studying metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-2-methyloxan-4-one involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of specific products through enzymatic catalysis. Additionally, its chemical structure allows it to participate in various chemical reactions, influencing its behavior and effects in different environments.

Comparison with Similar Compounds

2-Ethyl-2-methyloxan-4-one can be compared with other similar compounds, such as:

    2-Methyloxan-4-one: Lacks the ethyl group, leading to different chemical properties and reactivity.

    2-Ethyl-2-methyloxane: Lacks the ketone group, resulting in different chemical behavior and applications.

    Tetrahydropyran: The parent compound without any substituents, used as a solvent and in organic synthesis.

The uniqueness of 2-ethyl-2-methyloxan-4-one lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

13606-58-1

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-ethyl-2-methyloxan-4-one

InChI

InChI=1S/C8H14O2/c1-3-8(2)6-7(9)4-5-10-8/h3-6H2,1-2H3

InChI Key

WQZUIVSRYFAMPV-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)CCO1)C

Origin of Product

United States

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